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Compound of Interest

Compound Name:
[1-(3,4-Difluorophenyl)ethyl]

(methyl)amine

CAS No.: 929972-66-7

Cat. No.: B3019996

Get Quote

Executive Summary
1-(3,4-Difluorophenyl)ethylamine (CAS: 321318-17-6 for S-isomer, 3815974 for racemate) is a

primary chiral amine frequently employed as a pharmacophore in drug discovery. It serves as a

key intermediate in the synthesis of bioactive compounds targeting GPCRs and kinases. Due

to the presence of the 3,4-difluorophenyl moiety, this compound exhibits unique electronic

properties and metabolic stability compared to its non-fluorinated analogs.

This guide provides a comprehensive framework for the spectroscopic validation of this

compound, focusing on NMR splitting patterns induced by fluorine coupling, mass

spectrometric fragmentation, and chiral purity assessment.

Physicochemical Profile
Before spectroscopic analysis, the bulk physicochemical properties must be verified to ensure

sample integrity.
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Property Value / Description Notes

Molecular Formula C₈H₉F₂N

Molecular Weight 157.16 g/mol Monoisotopic Mass: 157.07

Physical State Colorless to pale yellow liquid Amine odor

Boiling Point 186.1°C (at 760 mmHg)

Density 1.163 g/cm³
Higher than non-fluorinated

analog (~0.[1]94)

Solubility
Soluble in MeOH, DCM,

DMSO
Forms stable HCl salt (Solid)

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and structural

connectivity. For 1-aryl-ethylamines, the fragmentation is dominated by

-cleavage.

Fragmentation Pathway
The ionization of the nitrogen lone pair triggers the homolytic cleavage of the C-C bond

adjacent to the amine, resulting in a resonance-stabilized iminium ion.

Key Diagnostic Ions (EI, 70 eV):

m/z 157 [M]⁺: Molecular ion (typically weak to moderate intensity).

m/z 142 [M - 15]⁺: Base Peak. Loss of the methyl group (

) via

-cleavage. This is characteristic of 1-substituted ethylamines where the benzylic fragment is
stabilized.

m/z 125 [M - 32]⁺: Loss of hydrazine/amine fragments (less common).
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m/z 44 [C₂H₆N]⁺: The ethylamine fragment (minor peak in benzylic systems, dominant in

aliphatic amines).

Visualization: Fragmentation Mechanism
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Figure 1: Primary fragmentation pathway showing the dominance of methyl group loss to form

the stabilized benzylic cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of two fluorine atoms at the 3 and 4 positions introduces complex spin-spin

coupling (

and

), which is the definitive fingerprint for this molecule.

NMR (400 MHz, CDCl₃)
The aromatic region is non-first-order due to the overlap of coupling constants (

and

).
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Shift (

, ppm)
Multiplicity Integral Assignment

Coupling
Interpretation

1.35 - 1.45
Doublet (

)
3H Hz (Coupling to

methine proton)

1.80 - 2.20
Broad Singlet (

)
2H

Exchangeable

with D₂O; shift

varies with

concentration

4.10 - 4.20
Quartet (

)
1H

Benzylic

methine.

Hz.

6.95 - 7.05
Multiplet (

)
1H Ar-H (H6)

Couples to H5

(ortho) and F

(long range).

7.08 - 7.20
Multiplet (

)
2H Ar-H (H2, H5)

H5: Large

(ortho) and

. H2:

(ortho to F3) and

(meta).

Note on Aromatic Splitting: Unlike simple phenyl rings, the 3,4-difluoro substitution pattern

creates a complex "roofing" effect. H5 (adjacent to F4 and H6) typically appears as a pseudo-

quartet or complex multiplet due to

and

.

NMR (100 MHz, CDCl₃)
Carbon signals will appear as doublets (
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) or doublets of doublets (

) due to

coupling.

Aliphatic:

(CH₃),

(CH-NH₂).

Aromatic C-F (C3, C4):

ppm. Large coupling constants (

). Appears as

.

Aromatic C-H:

ppm. Smaller couplings (

,

).

Quaternary C1:

ppm (

,

).

NMR (376 MHz, CDCl₃)
Two distinct signals in the range of -135 to -142 ppm.

They will appear as multiplets due to mutual F-F coupling (

) and F-H coupling.
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Infrared (IR) Spectroscopy
IR confirms the functional groups, particularly the primary amine and the fluoro-aromatic

system.

3300 - 3400 cm⁻¹: N-H stretching (weak doublet for primary amine).

2850 - 2970 cm⁻¹: C-H stretching (aliphatic).

1500 - 1600 cm⁻¹: C=C aromatic ring stretching.

1200 - 1250 cm⁻¹: C-F stretching (Strong, broad band). Diagnostic.

800 - 900 cm⁻¹: C-H out-of-plane bending (1,2,4-trisubstituted benzene pattern).

Chiral Analysis & Purity
Since the biological activity is often enantiomer-specific (typically the S-isomer), validating

optical purity is mandatory.

Protocol: Chiral HPLC Method
Column: Chiralcel OD-H or AD-H (Polysaccharide based).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV at 254 nm.

Expected Result: Baseline separation of enantiomers. The S-isomer typically elutes second

on OD-H columns, but standards must be used for confirmation.

Workflow: Enantiomeric Excess Determination
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Figure 2: Decision tree for determining the enantiomeric excess (ee%) of the synthesized

amine.

Experimental Synthesis (Context for Analysis)
To contextualize the impurities (e.g., residual ketone), the standard synthesis route is

Reductive Amination.

Precursor: 3,4-Difluoroacetophenone.[1][2][3][4][5]

Reagents: Ammonium acetate (

), Sodium cyanoborohydride (

), Methanol.
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Mechanism: Formation of the imine intermediate followed by in situ hydride reduction.

Key Impurity: 1-(3,4-difluorophenyl)ethanol (from direct reduction of ketone). This can be

detected by a quartet at

ppm in

H NMR (shifted downfield from the amine methine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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